14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene
Description
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene is a heterocyclic compound that belongs to the quinoxaline family.
Properties
Molecular Formula |
C8H3ClN8 |
|---|---|
Molecular Weight |
246.62 g/mol |
IUPAC Name |
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene |
InChI |
InChI=1S/C8H3ClN8/c9-4-1-2-5-6(3-4)17-8(11-13-15-17)7-10-12-14-16(5)7/h1-3H |
InChI Key |
PCKGUNZGDJOMEE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=N3)C4=NN=NN24 |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=N3)C4=NN=NN24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tetrazoloquinoxalines with chlorinating agents. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and alkynes or azides for cycloaddition reactions. Reaction conditions may vary, but typically involve the use of solvents like DMF or acetonitrile and catalysts such as copper(I) iodide .
Major Products Formed
Scientific Research Applications
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of organic solar cell polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrazoloquinoxalines: Share a similar core structure but lack the chlorine atom.
Triazoloquinoxalines: Formed through cycloaddition reactions involving 14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene.
Uniqueness
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[104002,6This compound’s ability to undergo various chemical reactions and form complex structures makes it a valuable molecule in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
